Didanosine
Overview
Description
Didanosine is an antiviral nucleoside analog and an inhibitor of reverse transcriptase. It undergoes cellular amination and phosphorylation to its active triphosphate form, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP; ). Didanosine inhibits human T cell leukemia virus type 1 (HTLV-1) reverse transcriptase activity (IC50 = 30 nM). It inhibits the replication of HIV-1 clinical isolates containing various mutations in the gene encoding reverse transcriptase, pol, in isolated human peripheral blood mononuclear cells (PBMCs; IC50s = 0.3-11.1 μM). Didanosine inhibits proliferation and differentiation of primary human skeletal muscle cells (IC50s = 1 and 0.1 mM, respectively), as well as decreases the activities of mitochondrial complex IV, also known as cytochrome c oxidase, and mitochondrial complex II, also known as succinate dehydrogenase, in the same cells when used at a concentration of 1 mM. In vivo, didanosine protects mice from HIV infection (EC50 = 13.7 mg/kg). Formulations containing didanosine have been used in the treatment of HIV-1 infections.
Scientific research applications
Antiviral Activity and Pharmacokinetics
Didanosine, a dideoxynucleoside analogue, undergoes intracellular conversion to its active triphosphate metabolite. This metabolite inhibits viral reverse transcriptase and terminates proviral DNA, providing virustatic inhibition of actively replicating HIV at clinically relevant concentrations. It shows beneficial effects on surrogate markers of HIV infection and improves clinical manifestations of HIV, with significant survival rates noted in patients with AIDS and AIDS-related complex (ARC) (Faulds & Brogden, 1992).
Sustained Release Formulations
Didanosine has been incorporated into directly compressed monolithic matrices using methacrylic resin and ethylcellulose, both water-insoluble and pH-independent polymers. These formulations allow for modulation of didanosine release, offering possibilities for sustained release formulations (Sánchez-Lafuente et al., 2002).
Liposomal Formulation for Improved Bioavailability
A liposomal formulation of a glycerolipidic prodrug of didanosine has been developed to improve its bioavailability. This formulation aims to enhance membrane absorption and reduce hepatic first pass metabolism, potentially improving the drug's therapeutic efficacy (Lalanne et al., 2007).
Electrochemical Biosensors for Detection
Electrochemical biosensors using modified pencil graphite electrodes have been developed for the determination of didanosine in pharmaceutical samples. This advancement aids in the accurate and sensitive detection of the drug, crucial for monitoring its levels in biological samples (Karimi-Maleh et al., 2018).
Pediatric Treatment
Didanosine has been studied for its efficacy in pediatric treatment. A randomized study compared two dosages in children with HIV who were resistant or intolerant to zidovudine. This study contributed to understanding the optimal dosing and efficacy of didanosine in pediatric HIV treatment (Blanche et al., 1993).
Biopharmaceutics and Oral Bioavailability
Research has focused on the biopharmaceutics of didanosine, especially in its formulation as enteric-coated capsules, to protect against gastric acid-induced hydrolysis and improve bioavailability. This research is crucial in developing effective oral formulations of didanosine (Knupp et al., 1993).
Spray-Dried Particles for Enhanced Bioavailability
Spray-dried polymeric particles have been explored to encapsulate didanosine,aiming to increase its oral bioavailability. This method addresses the rapid gastric degradation of didanosine, resulting in a significant enhancement of bioavailability compared to an aqueous solution of the drug (Seremeta et al., 2014).
Pharmacokinetics in Healthy Subjects
A study on the population pharmacokinetics of didanosine in healthy volunteers provided insights into the drug's absorption, distribution, and elimination processes. This information is vital for optimizing dosing regimens and understanding individual variability in drug response (Velasque et al., 2007).
Clinical Use in HIV Infection
Didanosine is recognized for its clinical efficacy in treating HIV-1 infection. It has been used effectively in various patient populations, including those who are resistant or intolerant to other antiretroviral drugs. This research underscores the importance of didanosine in HIV treatment protocols (Kahn, 1996).
Role in Combination Therapies
The application of didanosine in combination therapies for HIV-1 infection, particularly its use with lamivudine or emtricitabine and efavirenz or nevirapine, has been studied. These combination regimens have shown safety and efficacy in treatment-naive and experienced patients (Moreno et al., 2007).
properties
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVVICBKDXVGW-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Record name | 2',3'-DIDEOXYINOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022927 | |
Record name | Didanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2',3'-dideoxyinosine appears as fluffy white solid or powder. Condenses at 347 °F and darkens at approximately 572 °F. Odorless. (NTP, 1992), Solid | |
Record name | 2',3'-DIDEOXYINOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Didanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015037 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml, Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8., 6.58e+00 g/L, H2O 20 (mg/mL), 0.1 N KH2PO4 (pH4) 19 (mg/mL), 0.1 N KH2PO4 (pH9) 23 (mg/mL), MeOH 5 (mg/mL), EtOH 2.5 (mg/mL), DMSO 43 (mg/mL), CHCl3 insoluble (mg/mL) | |
Record name | 2',3'-DIDEOXYINOSINE | |
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Record name | Didanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00900 | |
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Record name | DIDEOXYINOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6548 | |
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Record name | Didanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015037 | |
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Record name | DIDEOXYINOSINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/612049%20(1992).txt | |
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Vapor Pressure |
6.6 mm Hg @ 25 °C /Estimated/ | |
Record name | DIDEOXYINOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6548 | |
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Mechanism of Action |
Didanosine (ddI) is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP. It also acts as a chain terminator by its incorporation into viral DNA as the lack of a 3'-OH group in the incorporated nucleoside analogue prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, and therefore, the viral DNA growth is terminated., The complete mechanism(s) of antiviral activity of didanosine has not been fully elucidated. Following conversion to a pharmacologically active metabolite, didanosine apparently inhibits replication of retroviruses, including human immunodeficiency virus, by interfering with viral RNA directed DNA polymerase (reverse transcriptase). The drug, there exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. Like other nucleoside reverse transcriptase inhibitors (eg, abacavir, lamivudine, stavudine, zalcitabine, zidovudine) and other nucleoside antiviral agents (eg, acyclovir, ganciclovir, ribavirin), the antiviral activity of didanosine appears to depend on intracellular conversion of the drug to a 5'-triphosphate metabolite; thus, dideoxyadenosine-5'-triphosphate and not unchanged didanosine appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside analog antiviral agents and in the enzymatic pathways involved., Dideoxyadenosine-5'-triphosphate can bind to inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro. However, dideoxyadenosine-5'-triphosphate and other dideoxynucleoside triphosphate appear to have much greater affinity for viral RNA directed DNA polymerase than for mammalian DNA polymerases, particularly mammalian DNA alpha-polymerase, a DNA enzyme essential for cell division and cellular DNA repair. This differential sensitivity of mammalian and viral DNA polymerases to dideoxynucleotide triphosphates may account, in part, for some of the antiviral selectivity of these drugs in cells that can phosphorylate them. However, inhibition of beta- and gamma-polymerases by these drugs may account to some extent, for the toxic effects associated with didanosine and other dideoxynucelosides in humans. | |
Record name | Didanosine | |
Source | DrugBank | |
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Record name | DIDEOXYINOSINE | |
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Product Name |
Didanosine | |
Color/Form |
White solid, White, nonhygroscopic, crystalline powder | |
CAS RN |
69655-05-6 | |
Record name | 2',3'-DIDEOXYINOSINE | |
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Record name | Didanosine | |
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Record name | Didanosine [USAN:USP:INN:BAN] | |
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Record name | Didanosine | |
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Record name | Didanosine | |
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Record name | Inosine, 2',3'-dideoxy | |
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Record name | DIDANOSINE | |
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Record name | DIDEOXYINOSINE | |
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Record name | Didanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015037 | |
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Melting Point |
347 °F (decomposes) (NTP, 1992), 160-163 °C, 160 - 163 °C | |
Record name | 2',3'-DIDEOXYINOSINE | |
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Record name | Didanosine | |
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Record name | DIDEOXYINOSINE | |
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Record name | Didanosine | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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